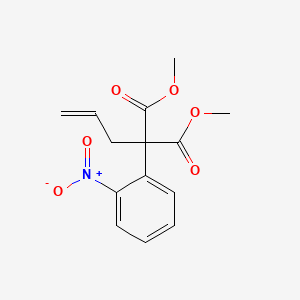

Dimethyl 2-allyl-2-(2-nitrophenyl)malonate

Description

Fundamental Principles of Malonate Ester Reactivity

Malonic esters, such as diethyl malonate or dimethyl malonate, are distinguished by the presence of a methylene (B1212753) group (-CH2-) positioned between two carbonyl groups. nbinno.com This structural feature, known as an active methylene group, confers a notable acidity upon the α-hydrogens (alpha-hydrogens), with a pKa value of approximately 13 for diethyl malonate. organicchemistrytutor.com This acidity is significantly higher than that of typical methylene protons, a consequence of the two carbonyl groups effectively stabilizing the resulting conjugate base, a carbanion known as an enolate, through resonance.

The formation of this enolate is readily achieved by treatment with a suitable base, such as sodium ethoxide. organicchemistrytutor.comchemistnotes.com The choice of base is crucial to prevent transesterification; for instance, ethoxide is used for ethyl esters. wikipedia.org Once formed, the enolate is a potent carbon nucleophile that can participate in a variety of bond-forming reactions. nbinno.com

The cornerstone of malonate chemistry is the malonic ester synthesis, a sequence of reactions that typically involves:

Deprotonation : Formation of the nucleophilic enolate using a base. masterorganicchemistry.com

Alkylation : The enolate attacks an electrophile, commonly an alkyl halide, in a nucleophilic substitution (SN2) reaction to form a new carbon-carbon bond. organicchemistrytutor.commasterorganicchemistry.com This step can be repeated to introduce a second alkyl group, as the monoalkylated malonic ester still possesses one acidic α-hydrogen. chemistnotes.comwikipedia.org

Hydrolysis : The ester groups are converted to carboxylic acids, typically under acidic or basic conditions.

Decarboxylation : Upon heating, the resulting substituted malonic acid, which is a 1,3-dicarboxylic acid, readily loses a molecule of carbon dioxide to yield a substituted carboxylic acid. masterorganicchemistry.com

This sequence allows the malonate ester to function as a synthetic equivalent of a ⁻CH₂COOH synthon, providing a reliable method for preparing mono- and di-substituted acetic acids. wikipedia.org

Strategic Importance of Quaternary Carbon Centers in Organic Synthesis

A quaternary carbon center is a carbon atom bonded to four other carbon atoms. These structural motifs are prevalent in a wide array of biologically active natural products and pharmaceuticals. organic-chemistry.orgcaltech.edu Despite their prevalence, the construction of all-carbon quaternary stereocenters is a formidable challenge in organic synthesis. caltech.edu The steric hindrance around a fully substituted carbon atom makes it difficult to form the final carbon-carbon bond. Consequently, the development of methods to create these centers, especially in an enantioselective manner, is a significant area of research. organic-chemistry.orgresearchgate.net

Modern catalytic methods, such as the palladium-catalyzed asymmetric allylic alkylation, have emerged as powerful tools for the direct assembly of these challenging structures. caltech.edu These reactions often involve the use of enolates as nucleophiles to attack an electrophile, leading to the formation of a quaternary center. caltech.edu The ability to generate these complex centers efficiently opens pathways to the total synthesis of intricate molecules. acs.org

Contextualizing Dimethyl 2-allyl-2-(2-nitrophenyl)malonate within Contemporary Synthetic Methodologies

Dimethyl 2-allyl-2-(2-nitrophenyl)malonate is a prime example of a molecule that embodies the principles of malonate chemistry for the construction of a quaternary carbon center. The central α-carbon of the malonate core is bonded to four distinct non-hydrogen substituents: two methoxycarbonyl groups, an allyl group, and a 2-nitrophenyl group. This structure is the result of the sequential dialkylation of the parent dimethyl malonate, first with a 2-nitrophenyl electrophile and then with an allyl electrophile (or vice versa).

This compound is not merely a synthetic curiosity; it is a versatile intermediate designed for further chemical transformations. Each functional group offers a handle for subsequent reactions:

The Malonate Esters : As in the classic malonic ester synthesis, these groups can be hydrolyzed and decarboxylated to reveal a new carboxylic acid.

The Allyl Group : This functional group is highly versatile. It can participate in a wide range of reactions, including oxidation, cycloadditions, and cross-coupling reactions, allowing for significant molecular elaboration.

The Nitro Group : The nitro group on the phenyl ring is a strong electron-withdrawing group that can be readily reduced to an amine. This amine can then be used to construct heterocyclic rings or participate in other nitrogen-based chemistries, making it a valuable precursor in pharmaceutical synthesis. ontosight.ai

The synthesis of such a molecule showcases advanced applications of malonate chemistry, moving beyond simple alkylations to the deliberate construction of highly functionalized quaternary centers. Methodologies like iridium-catalyzed asymmetric allylic alkylation of malonates demonstrate the contemporary focus on creating such enantioenriched centers with high yield and selectivity. organic-chemistry.org Dimethyl 2-allyl-2-(2-nitrophenyl)malonate thus serves as a sophisticated building block, poised for the synthesis of more complex molecular targets.

Properties

IUPAC Name |

dimethyl 2-(2-nitrophenyl)-2-prop-2-enylpropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO6/c1-4-9-14(12(16)20-2,13(17)21-3)10-7-5-6-8-11(10)15(18)19/h4-8H,1,9H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOZURVAWKHIEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC=C)(C1=CC=CC=C1[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818211 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Chemical Transformations and Mechanistic Investigations of Dimethyl 2 Allyl 2 2 Nitrophenyl Malonate

Reactivity at the Allyl Moiety

The alkene of the allyl group is a site of rich chemical reactivity, susceptible to oxidative transformations, cycloaddition reactions, and metal-catalyzed processes. The electronic nature of the rest of the molecule, particularly the electron-withdrawing 2-nitrophenyl group, influences the reactivity of this double bond.

Oxidative Transformations (e.g., Epoxidation, Aldehyde Formation)

The double bond of the allyl group in Dimethyl 2-allyl-2-(2-nitrophenyl)malonate can undergo various oxidative transformations to yield epoxides, aldehydes, or other oxygenated derivatives.

Epoxidation: The conversion of the allyl group to an epoxide introduces a reactive three-membered ring, which is a valuable synthetic intermediate. Given the presence of the electron-withdrawing nitrophenyl group, the alkene is rendered electron-deficient. The epoxidation of such electron-deficient alkenes can be effectively achieved using strong oxidizing agents or specialized catalytic systems. nih.gov For instance, hydrogen peroxide in the presence of a divanadium-substituted phosphotungstate catalyst has been shown to be highly effective for the epoxidation of various electron-deficient alkenes. nih.gov Another approach involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), although the reduced nucleophilicity of the alkene may require more forcing conditions compared to electron-rich olefins. wikipedia.org

Aldehyde Formation via Oxidative Cleavage: The allyl group can be cleaved oxidatively to yield an aldehyde. A common and effective method for this transformation is ozonolysis, followed by a reductive workup. libretexts.orgmasterorganicchemistry.com This two-step process first involves the reaction of the alkene with ozone (O₃) at low temperature to form an unstable molozonide, which rearranges to a more stable ozonide. Subsequent treatment with a reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc metal, cleaves the ozonide to furnish the desired aldehyde along with formaldehyde. masterorganicchemistry.com

Alternatively, a one-pot oxidative cleavage can be performed using a catalytic amount of osmium tetroxide (OsO₄) in the presence of a stoichiometric oxidant like sodium periodate (B1199274) (NaIO₄). organic-chemistry.orgnih.gov This method proceeds through the dihydroxylation of the alkene to form a vicinal diol, which is then immediately cleaved by the periodate to give the aldehyde products. organic-chemistry.org

| Transformation | Reagents & Conditions | Product Type | Ref. |

| Epoxidation | 1. m-CPBA, CH₂Cl₂ | Epoxide | wikipedia.org |

| 2. H₂O₂, [γ-PW₁₀O₃₈V₂(μ-OH)₂]³⁻ catalyst | Epoxide | nih.gov | |

| Oxidative Cleavage | 1. O₃, CH₂Cl₂, -78 °C; 2. DMS or Zn/H₂O | Aldehyde | libretexts.orgmasterorganicchemistry.com |

| OsO₄ (cat.), NaIO₄, Dioxane/H₂O | Aldehyde | organic-chemistry.orgnih.gov |

Cycloaddition Reactions, including Intramolecular Nitrile Oxide Cycloaddition (INOC)

The allyl group serves as a competent 2π component (dipolarophile) in various cycloaddition reactions, most notably [3+2] cycloadditions, leading to the formation of five-membered rings. nih.govlibretexts.orgyoutube.com

[3+2] Dipolar Cycloadditions: In these reactions, a 1,3-dipole reacts with the alkene of the allyl group to form a five-membered heterocycle. A synthetically powerful example is the reaction with nitrile oxides, which can be generated in situ from aldoximes. mdpi.com This reaction provides a direct route to isoxazoline (B3343090) rings. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the dipole and the dipolarophile. mdpi.com

Intramolecular Nitrile Oxide Cycloaddition (INOC): A more advanced and intriguing possibility involves an intramolecular cycloaddition where the nitrile oxide is generated from another part of the same molecule. For Dimethyl 2-allyl-2-(2-nitrophenyl)malonate, a hypothetical but mechanistically plausible pathway could involve the partial reduction of the ortho-nitro group to a nitroso intermediate, which could then be converted to a nitrile oxide. However, a more common strategy involves generating the nitrile oxide from a precursor tethered to the allyl group. clockss.orgrsc.org The INOC reaction is a powerful tool for constructing complex, fused, or spirocyclic ring systems. rsc.org While no specific examples for this exact substrate are prominently documented, the principle remains a key synthetic strategy for related structures. researchgate.net

| Reaction Type | Dipole/Precursor | Product Ring System | Ref. |

| Intermolecular [3+2] Cycloaddition | Benzonitrile oxide (from benzaldoxime (B1666162) + NCS) | 3-Phenyl-5-(substituted methyl)isoxazoline | mdpi.com |

| Intramolecular Nitrile Oxide Cycloaddition (INOC) | Tethered aldoxime (requires modification of substrate) | Fused or spirocyclic isoxazoline | clockss.orgrsc.org |

Metal-Catalyzed Processes Involving the Allylic System (e.g., Palladium-Catalyzed Allylic Substitution)

The allylic system is highly amenable to transformations catalyzed by transition metals, particularly palladium. The palladium-catalyzed allylic substitution, or Tsuji-Trost reaction, is a cornerstone of modern organic synthesis. In this context, the Dimethyl 2-allyl-2-(2-nitrophenyl)malonate would typically be generated by the reaction of a π-allylpalladium complex with the dimethyl 2-(2-nitrophenyl)malonate anion.

Conversely, if the allyl group itself were modified to contain a leaving group (e.g., acetate, carbonate), it would become the electrophile in a Tsuji-Trost reaction. However, the most relevant metal-catalyzed process for the parent molecule is its formation. The malonate ester moiety is readily deprotonated by a mild base to form a soft nucleophile that can attack a π-allylpalladium complex. This is a standard method for C-C bond formation and is widely used in the synthesis of α-allyl malonic esters.

The general mechanism involves:

Oxidative addition of a Pd(0) catalyst to an allylic precursor (e.g., allyl chloride, allyl acetate) to form a (π-allyl)palladium(II) complex.

Attack of the malonate enolate on the allyl moiety of the complex.

Reductive elimination to release the allylated product and regenerate the Pd(0) catalyst.

This process is highly efficient and allows for the construction of the quaternary carbon center found in Dimethyl 2-allyl-2-(2-nitrophenyl)malonate.

Transformations Involving the Nitro Group

The aromatic nitro group is a versatile functional group that primarily undergoes reductive transformations. These reductions can either lead to simple functional group interconversion or can initiate more complex intramolecular cyclization cascades.

Reductive Functional Group Interconversion (e.g., Nitro to Amino, Nitro to N-Hydroxyamino)

The reduction of the aromatic nitro group is a fundamental transformation. Depending on the reagents and conditions, the reduction can be stopped at different oxidation states, yielding either the N-hydroxyamino or the fully reduced amino group.

Reduction to Amino Group: The complete reduction of the nitro group to a primary amine (aniline derivative) is a common and high-yielding reaction. Standard methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. This method is clean and efficient.

Metal/Acid Reduction: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl). This is a classic and robust method for nitro group reduction.

Reduction to N-Hydroxyamino Group: Partial reduction of the nitro group to the N-hydroxyamino intermediate can be achieved using milder reducing agents or by carefully controlling the reaction conditions. A common method is the use of zinc dust in the presence of ammonium (B1175870) chloride (NH₄Cl) in an aqueous or alcoholic solution. This intermediate is often not isolated and is used directly in subsequent reactions. nih.gov

| Product | Reagents & Conditions | Typical Yield | Ref. |

| **Amino Group (-NH₂) ** | H₂, Pd/C, Ethanol (B145695) or Ethyl Acetate | High (>90%) | - |

| Fe, HCl, Ethanol/H₂O, reflux | High (>85%) | - | |

| SnCl₂·2H₂O, Ethanol, reflux | High (>90%) | - | |

| N-Hydroxyamino Group (-NHOH) | Zn, NH₄Cl, H₂O/Ethanol, rt | Moderate to High | nih.gov |

Intramolecular Cyclizations Initiated by Nitro Group Reduction

One of the most powerful applications of nitro group reduction in this substrate is to trigger an intramolecular cyclization. The reduction generates a nucleophilic nitrogen atom (either as an amino or N-hydroxyamino group) positioned ortho to the malonate-bearing substituent. This arrangement is perfectly suited for a subsequent intramolecular nucleophilic attack on one of the ester carbonyls, leading to the formation of a heterocyclic ring system. nih.gov

This reductive cyclization is a key strategy for the synthesis of 2-oxindole derivatives. organic-chemistry.orgnih.gov The reaction proceeds via two main steps:

Reduction of the Nitro Group: The nitro group is reduced to an amino group (-NH₂) using standard conditions (e.g., catalytic hydrogenation).

Intramolecular Cyclization: The newly formed aniline (B41778) nitrogen atom attacks one of the adjacent methyl ester groups. This intramolecular aminolysis results in the formation of the five-membered lactam ring characteristic of the oxindole (B195798) core, with the elimination of methanol (B129727).

This transformation converts Dimethyl 2-allyl-2-(2-nitrophenyl)malonate into a 3-allyl-3-(methoxycarbonyl)-2-oxindole. This product contains a synthetically valuable quaternary stereocenter at the C3 position. google.comstrath.ac.uk If the reduction is stopped at the N-hydroxyamino stage, a similar cyclization can occur to produce N-hydroxy-2-oxindoles.

This strategy represents an elegant convergence of functionalities within the starting molecule, where the nitro group acts as a masked nucleophile that, upon activation by reduction, initiates a ring-forming cascade. nih.gov

Ester Group Modifications

The dimethyl ester functionalities of Dimethyl 2-allyl-2-(2-nitrophenyl)malonate are key reactive sites, susceptible to various modifications that proceed through nucleophilic acyl substitution. These transformations allow for the conversion of the methyl esters into a range of other functional groups, significantly broadening the synthetic utility of the parent molecule.

Nucleophilic Acyl Substitution Reactions (e.g., Transesterification, Aminolysis)

Nucleophilic acyl substitution reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester group, leading to a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) leaving group and form a new carbonyl compound.

Transesterification: This process involves the conversion of the methyl esters to other esters by reaction with an alcohol in the presence of an acid or base catalyst. Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. masterorganicchemistry.com In basic conditions, an alkoxide, typically matching the alcohol solvent to prevent unwanted side reactions, acts as the nucleophile. masterorganicchemistry.com The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the methanol byproduct. masterorganicchemistry.com

Aminolysis: The reaction with ammonia (B1221849) or primary/secondary amines can convert the ester groups into amides. This reaction is typically performed by heating the ester with the amine. The mechanism involves nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of methanol. While the reaction can be slow, it provides a direct route to the corresponding malonamides. Kinetic studies on the aminolysis of related activated phenyl esters often show a concerted or stepwise mechanism depending on the amine's basicity and the nature of the leaving group. nih.gov For instance, Brønsted-type plots (log of the rate constant vs. pKa of the amine) can be linear or exhibit a downward curvature, indicating a change in the rate-determining step from the breakdown of the tetrahedral intermediate to its formation. nih.gov

Table 1: Representative Nucleophilic Acyl Substitution Reactions

| Transformation | Nucleophile | Catalyst | Typical Product |

| Transesterification | Ethanol (C₂H₅OH) | H₂SO₄ (acid) or NaOEt (base) | Diethyl 2-allyl-2-(2-nitrophenyl)malonate |

| Aminolysis | Benzylamine (BnNH₂) | Heat | N,N'-dibenzyl-2-allyl-2-(2-nitrophenyl)malonamide |

| Aminolysis | Piperidine | Heat | 2-allyl-2-(2-nitrophenyl)-1,3-di(piperidin-1-yl)propane-1,3-dione |

Hydrolysis and Decarboxylation Processes

The conversion of the diester to a carboxylic acid is a fundamental transformation in malonic ester synthesis. masterorganicchemistry.com This process typically involves two key steps: hydrolysis of the ester groups followed by decarboxylation.

Hydrolysis: The methyl esters can be hydrolyzed to the corresponding dicarboxylic acid, 2-allyl-2-(2-nitrophenyl)malonic acid, under either acidic or basic conditions. masterorganicchemistry.com Basic hydrolysis (saponification), often using a base like sodium hydroxide (B78521) in an aqueous or mixed aqueous-alcoholic solvent, is common. masterorganicchemistry.com This is followed by acidification to protonate the resulting dicarboxylate salt. Acid-catalyzed hydrolysis using aqueous acid (e.g., H₃O⁺) and heat can also achieve the same transformation. masterorganicchemistry.com

Decarboxylation: Malonic acids that are substituted at the α-carbon are prone to decarboxylation upon heating. youtube.com The reaction proceeds through a cyclic, six-membered transition state, which facilitates the loss of carbon dioxide and the formation of an enol intermediate. youtube.com This enol then tautomerizes to the more stable carboxylic acid. masterorganicchemistry.com In the case of 2-allyl-2-(2-nitrophenyl)malonic acid, heating would lead to the formation of 4-(2-nitrophenyl)pent-1-enoic acid. This hydrolysis and decarboxylation sequence is a classic method for preparing substituted carboxylic acids. organic-chemistry.org

Electrophilic Aromatic Substitution on the Nitrophenyl Moiety

The 2-nitrophenyl group of the title compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic aromatic substitution (EAS). The presence of two substituents on the ring, the nitro group and the allylmalonate group, dictates the position and feasibility of further substitution. wikipedia.org

The nitro group is a powerful electron-withdrawing group, deactivating the aromatic ring towards electrophilic attack. masterorganicchemistry.com It achieves this through both a strong inductive effect and a resonance effect, which withdraws electron density from the ring, particularly from the ortho and para positions. researchgate.net Consequently, the nitro group acts as a meta-director. rsc.org

The dialkylmalonyl substituent is generally considered to be weakly deactivating due to the inductive effect of the carbonyl groups, and it directs incoming electrophiles to the ortho and para positions.

Therefore, the directing effects of the two existing substituents are in conflict. The powerful deactivating nature of the nitro group significantly reduces the ring's nucleophilicity, making further EAS reactions challenging and requiring harsh conditions. youtube.com If a reaction were to occur, the incoming electrophile would likely be directed to the positions meta to the nitro group (C4 and C6) and ortho/para to the malonate group (C3 and C5). Predicting the major product is complex and would be influenced by the specific electrophile and reaction conditions, with steric hindrance also playing a significant role. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃). wikipedia.orgmasterorganicchemistry.com

Table 2: Directing Effects of Substituents on the Nitrophenyl Ring

| Substituent | Position on Ring | Electronic Effect | Directing Influence | Reactivity Effect |

| Nitro (-NO₂) | C2 | Strong Electron-Withdrawing | Meta (to C4, C6) | Strongly Deactivating |

| Allylmalonate | C1 | Weak Electron-Withdrawing | Ortho, Para (to C3, C5) | Weakly Deactivating |

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving Dimethyl 2-allyl-2-(2-nitrophenyl)malonate is crucial for predicting its reactivity and controlling product formation. This involves identifying key reactive intermediates and employing kinetic studies to probe reaction pathways.

Identification of Key Intermediates (e.g., Allene (B1206475) Intermediates from Nitro-substituted Donor–Acceptor Cyclopropanes)

A significant body of research points to the formation of highly reactive allene intermediates from the base-mediated reactions of related nitro-substituted donor-acceptor (D-A) cyclopropanes. nih.gov These cyclopropanes, which can be considered structural precursors to compounds like Dimethyl 2-allyl-2-(2-nitrophenyl)malonate, undergo ring-opening upon treatment with a base. The proposed mechanism involves deprotonation at the carbon bearing the nitro group, followed by cleavage of the C-C bond and elimination of the nitrite (B80452) anion to generate a transient allene species. researchgate.net

These in-situ generated allenes are powerful electrophiles that can be trapped by various nucleophiles. For example, reactions with secondary amines lead to the formation of tetrasubstituted enamines. researchgate.net This pathway highlights a potential reaction manifold for the title compound or its cyclopropane (B1198618) precursors, where base treatment could induce the formation of an allene intermediate, which would then be susceptible to nucleophilic attack. The identification of such intermediates is often achieved through trapping experiments, where the reaction is conducted in the presence of a known nucleophile to capture the transient species and form a stable, characterizable product.

Mechanistic Probes and Kinetic Studies

Mechanistic probes and kinetic studies provide detailed insight into reaction pathways, transition states, and the factors controlling reaction rates. For the various transformations of Dimethyl 2-allyl-2-(2-nitrophenyl)malonate, such studies can differentiate between possible mechanisms.

For nucleophilic substitution on the allyl group, kinetic analysis can distinguish between Sₙ2 and Sₙ2' pathways. The rate of reaction can be monitored by observing the disappearance of starting material or the appearance of product over time, often using spectroscopic methods. The reaction order with respect to the nucleophile and substrate can then be determined.

In the context of nucleophilic acyl substitution, such as aminolysis, kinetic studies can help determine whether the reaction proceeds through a stable tetrahedral intermediate or a concerted mechanism. nih.gov By studying the reaction rates with a series of nucleophiles of varying basicity (a Brønsted analysis) or with substituents of varying electronic properties on the nucleophile or substrate (a Hammett analysis), information about the transition state structure can be obtained. For instance, a large Brønsted β value suggests a significant degree of bond formation in the transition state. Such studies, while not reported specifically for Dimethyl 2-allyl-2-(2-nitrophenyl)malonate, are well-established for analogous systems and provide a framework for predicting its mechanistic behavior.

Application of Computational Chemistry (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT) calculations, serves as a powerful tool for elucidating the electronic structure, reactivity, and potential energy surfaces of molecules, thereby offering deep insights into reaction mechanisms and predicting chemical behavior. However, a review of the scientific literature reveals a notable absence of specific computational studies focused on Dimethyl 2-allyl-2-(2-nitrophenyl)malonate.

While DFT calculations are widely applied to understand the properties and reactions of structurally related compounds, such as other substituted nitrophenyl and malonate derivatives, dedicated computational investigations into the specific chemical transformations and mechanistic pathways of Dimethyl 2-allyl-2-(2-nitrophenyl)malonate have not been reported.

Therefore, a detailed discussion, including data tables and specific research findings from computational studies on this particular compound, cannot be provided at this time. The application of computational methods to this molecule remains an area open for future research, which could provide valuable information on aspects such as:

Conformational Analysis: Determining the most stable three-dimensional structures of the molecule.

Electronic Properties: Calculating frontier molecular orbitals (HOMO-LUMO) to predict reactivity and kinetic stability.

Reaction Mechanisms: Modeling transition states and reaction pathways for its various chemical transformations to understand the energetics and feasibility of different mechanistic possibilities.

Spectroscopic Properties: Predicting spectroscopic data (e.g., NMR, IR) to aid in experimental characterization.

Future computational work would be instrumental in complementing experimental findings and providing a more complete microscopic understanding of the chemistry of Dimethyl 2-allyl-2-(2-nitrophenyl)malonate.

Structural Diversification and Analogues of Dimethyl 2 Allyl 2 2 Nitrophenyl Malonate

Systematic Variation of Alkenyl Substituents

The allyl group in Dimethyl 2-allyl-2-(2-nitrophenyl)malonate serves as a versatile handle for structural modification. While the parent allyl group is common, synthetic strategies allow for the introduction of a variety of other alkenyl substituents at the C2 position of the malonate. These variations can influence the compound's reactivity and steric profile.

Research in this area has explored the substitution of the simple allyl group with more complex alkenyl chains. For instance, analogues such as Diethyl 2-allyl-2-(2-methylallyl)malonate have been synthesized. biosynth.com This particular modification introduces a methyl group onto the allyl chain, creating a more sterically hindered and electronically distinct analogue. The synthesis of such compounds often involves a two-step process where an allyl group is first attached, followed by the introduction of a second, different alkenyl group. biosynth.com

Table 1: Examples of Alkenyl Substituent Variation

| Compound Name | Alkenyl Substituent 1 | Alkenyl Substituent 2 | Ester Group |

| Dimethyl 2-allyl-2-(2-nitrophenyl)malonate | Allyl | - | Dimethyl |

| Diethyl 2-allyl-2-(2-methylallyl)malonate | Allyl | 2-Methylallyl | Diethyl |

These modifications are significant as the nature of the alkenyl group is crucial for subsequent reactions, such as ring-closing metathesis or intramolecular Heck reactions, which can lead to the formation of cyclic and polycyclic structures.

Modification of the Aryl Moiety and Nitro Group Positioning

The 2-nitrophenyl group is a key pharmacophore and a reactive component of the title molecule. Its electronic properties and substitution pattern can be readily altered to produce a diverse library of analogues. Modifications include the introduction of additional nitro groups, the incorporation of halogens, and the substitution with electron-withdrawing groups like trifluoromethyl (CF₃).

Dinitrophenyl Analogues : The synthesis of dinitrophenyl derivatives, such as those derived from 2,4-dinitrophenol, is a common strategy to significantly alter the electronic properties of the aryl ring. researchgate.netnih.gov The presence of a second nitro group further enhances the electron-withdrawing nature of the ring, which can impact the reactivity of the entire molecule.

Halogenated Nitrophenyl Analogues : The introduction of halogen atoms (F, Cl, Br, I) onto the nitrophenyl ring provides another avenue for diversification. For example, Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate is a known analogue where a fluorine atom is introduced at the 5-position of the phenyl ring. nih.gov The synthesis of diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate has also been reported, showcasing the possibility of multiple halogen substitutions. google.com These halogenated compounds can serve as precursors for cross-coupling reactions, allowing for further functionalization.

Trifluoromethyl-substituted Analogs : The trifluoromethyl group (CF₃) is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity. The incorporation of CF₃ groups into related heterocyclic systems, such as triazolopyrimidines, has been shown to improve energetic properties and density. researchgate.net This suggests that trifluoromethyl-substituted nitrophenyl malonates are viable synthetic targets for creating analogues with modified electronic and lipophilic characteristics.

Table 2: Examples of Aryl Moiety Modification

| Compound Name | Aryl Moiety | Key Substituents |

| Dimethyl 2-(2-nitrophenyl)malonate | 2-Nitrophenyl | 2-NO₂ |

| Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate | 5-Fluoro-2-nitrophenyl | 5-F, 2-NO₂ |

| Diethyl 2-[2-(2,4-difluorophenyl)allyl]malonate | 2,4-Difluorophenyl | 2,4-di-F |

| Analogues from 2,4-dinitrophenol | 2,4-Dinitrophenyl | 2,4-di-NO₂ |

| Trifluoromethyl-substituted analogues | Trifluoromethyl-nitrophenyl | CF₃, NO₂ |

Homologous and Heterologous Ester Derivatives

The dimethyl ester functionality of the parent compound can be readily exchanged for other ester groups, leading to homologous and heterologous derivatives. This is typically achieved by using different malonic esters during the initial synthesis. The size and nature of the ester group can influence the compound's solubility, reactivity, and susceptibility to hydrolysis.

Diethyl Derivatives : Diethyl malonate is a widely used and cost-effective starting material, making diethyl 2-allyl-2-(2-nitrophenyl)malonate a common and accessible analogue. biosynth.com

Di-tert-butyl Derivatives : The use of di-tert-butyl malonate yields sterically hindered esters that are more resistant to hydrolysis and can be selectively cleaved under acidic conditions. orgsyn.org Research has demonstrated the synthesis of various di-t-butyl 2-alkyl-2-(2-nitrophenyl)malonates and their subsequent use in tandem reduction-cyclization reactions. nii.ac.jp

The choice of ester is often strategic, relating to the desired properties of the final product or the reaction conditions required for subsequent synthetic steps.

Table 3: Common Ester Derivatives

| Ester Group | Example Compound | Significance |

| Dimethyl | Dimethyl 2-allyl-2-(2-nitrophenyl)malonate | Parent compound |

| Diethyl | Diethyl 2-allyl-2-(2-nitrophenyl)malonate | Common, accessible analogue |

| Di-tert-butyl | Di-tert-butyl 2-allyl-2-(2-nitrophenyl)malonate | Sterically hindered, acid-labile protecting group |

Integration into Polycyclic and Spirocyclic Systems

A significant application of 2-allyl-2-(2-nitrophenyl)malonate and its analogues is their use as precursors for the synthesis of complex polycyclic and spirocyclic systems, which are common scaffolds in biologically active compounds.

Oxindoles : One of the most efficient methods for preparing 3,3-disubstituted oxindoles is through the tandem reduction-lactamization of 2-alkyl-2-(2-nitrophenyl)malonates. nii.ac.jp For instance, the reduction of the nitro group in di-t-butyl 2-alkyl-2-(2-nitrophenyl)malonate leads to an in-situ cyclization, forming a t-butyl 3-alkyloxindole-3-carboxylate. This methodology provides a direct route to creating a quaternary carbon center at the 3-position of the oxindole (B195798) ring. nii.ac.jp

Spirocyclic Systems : The construction of spirocycles, which feature a single atom as the pivot for two rings, is a key challenge in organic synthesis. The functional groups within arylmalonates make them suitable starting points for sequences leading to spirocyclic structures. nih.gov Palladium-catalyzed reactions, such as decarboxylative asymmetric allylic alkylation followed by a Heck reaction, can be employed to convert functionalized aryl compounds into optically active spirocycles. nih.gov While not a direct cyclization of the malonate itself, the underlying chemistry of creating quaternary stereocenters is highly relevant. Facile routes to spirocyclic oxazole (B20620) derivatives have also been developed via cycloaddition reactions of related systems. rsc.org

Development of β-Enamino Malonate Derivatives

β-Enamino malonates are versatile synthetic intermediates, and their synthesis can be achieved from precursors related to arylmalonates. A convenient method involves the reaction of nitro-substituted donor-acceptor cyclopropanes (DACs) with primary aromatic amines. rsc.orgrsc.org This reaction, often promoted by a base like caesium carbonate, proceeds through the formation of an allene (B1206475) intermediate followed by the conjugate addition of the amine. rsc.orgresearchgate.net

While not a direct conversion of Dimethyl 2-allyl-2-(2-nitrophenyl)malonate, the synthesis of β-enamino malonates is closely linked to the chemistry of its constituent parts. For example, diethyl 2-((arylamino)methylene)malonates can be synthesized in a one-step, microwave-assisted reaction between diethyl ethoxymethylenemalonate and a primary amine. mdpi.comresearchgate.net These "push-pull" olefins, with an electron-donor amino group and electron-acceptor ester groups, are valuable building blocks for pharmaceuticals and dyes. researchgate.net

Table 4: Synthesis of β-Enamino Malonates

| Starting Material | Reagent | Product | Key Features |

| Nitro-substituted donor-acceptor cyclopropanes | Primary aromatic amines | β-Enamino malonates | Mild conditions, proceeds via allene intermediate rsc.org |

| Diethyl ethoxymethylenemalonate | Primary amines | Diethyl 2-((arylamino)methylene)malonates | Microwave-assisted, solvent-free mdpi.com |

Advanced Synthetic Strategies and Methodologies Utilizing Dimethyl 2 Allyl 2 2 Nitrophenyl Malonate

Asymmetric Synthesis and Enantioselective Approaches

The creation of chiral molecules with high optical purity is a cornerstone of modern chemical synthesis. For substrates like Dimethyl 2-allyl-2-(2-nitrophenyl)malonate, which contains a prochiral center, asymmetric methods are essential for accessing enantiomerically enriched products.

The palladium-catalyzed asymmetric allylic alkylation (AAA) stands out as a powerful method for the enantioselective synthesis of compounds bearing a chiral quaternary carbon center. This approach is particularly relevant for the synthesis of chiral analogues of Dimethyl 2-allyl-2-(2-nitrophenyl)malonate. The development of novel chiral ligands is critical for achieving high yields and enantioselectivities.

New classes of chiral ligands, such as those derived from tert-butanesulfinamide, have been synthesized and successfully applied in Pd-catalyzed asymmetric allylic substitutions. rsc.orgresearchgate.net These S,N- and S,P-ligands have demonstrated efficacy in the allylation of soft carbon nucleophiles like dimethyl malonate. researchgate.net The stereochemical outcome of these reactions is highly dependent on the steric and electronic properties of the ligand. For instance, the steric demand of substituents on the ligand framework can significantly influence the enantioselectivity of the product. rsc.orgresearchgate.net The general mechanism involves the formation of a π-allyl palladium complex, followed by nucleophilic attack from the malonate, with the chiral ligand dictating the facial selectivity of the attack.

| Catalyst/Ligand System | Substrate | Product Type | Enantiomeric Excess (ee) | Yield | Reference |

| Pd / Chiral N-Sulfinyl S,N-Ligand | Dimethyl 2-fluoromalonate | Monofluorinated Allylation Product | High | High | rsc.org |

| Pd / Chiral tert-butanesulfinylphosphine | Racemic 1,3-diphenyl-2-propenyl acetate | Allylic Alkylation Product | Up to 93% | Good | researchgate.net |

| Heterobimetallic Ga-Na-BINOL | 2-Cyclopenten-1-one | Michael Adduct | 99% | 90% | researchgate.netnih.gov |

This table presents data from analogous systems to illustrate the effectiveness of chiral catalysts in asymmetric synthesis involving malonates and allylic substrates.

Desymmetrization of a prochiral molecule is an elegant strategy for creating stereocenters. nih.gov In the context of malonates, a disubstituted malonic ester that contains two identical, enantiotopic ester groups is considered prochiral. A catalytic asymmetric transformation can selectively modify one of these groups, thereby generating a chiral product. researchgate.net

This strategy is highly attractive as it separates the task of C-C bond formation from that of enantioselection. researchgate.net A prochiral malonate, such as Dimethyl 2-allyl-2-(2-nitrophenyl)malonate, can be synthesized first, and then a subsequent desymmetrization step can establish the stereocenter. Methodologies for desymmetrization include:

Catalytic Reductive Desymmetrization: A chiral catalyst, such as a dinuclear zinc complex, can selectively hydrosilylate one of the two carbonyl groups of the malonic ester to furnish a chiral α-quaternary β-hydroxyester. researchgate.net

Enzymatic Hydrolysis: Carboxylesterases can selectively hydrolyze one of the ester groups, leading to a chiral malonic monoacid.

Asymmetric Cyclization: Nickel-catalyzed desymmetrizing arylative cyclizations of alkynyl malonate esters have been used to synthesize highly functionalized chiral cyclopent-2-enones. researchgate.net

These approaches provide a powerful means to access valuable chiral building blocks from readily available prochiral malonates. nih.govresearchgate.net

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional organic chemistry to create efficient and sustainable synthetic routes. Enzymes such as ene-reductases and lipases are particularly useful for generating chiral molecules. rsc.orgmdpi.com

For a molecule like Dimethyl 2-allyl-2-(2-nitrophenyl)malonate, an ene-reductase could be employed for the asymmetric reduction of the C=C double bond within the allyl group. Ene-reductases, belonging to the Old Yellow Enzyme (OYE) family, are known to catalyze the asymmetric reduction of activated alkenes with high enantioselectivity. rsc.orgmdpi.com This approach could transform the achiral allyl moiety into a chiral propyl group with a defined stereocenter.

Another potential chemoenzymatic strategy involves the selective transformation of precursors. For example, a lipase (B570770) could be used in a Baeyer-Villiger oxidation of a suitably functionalized precursor to install chirality early in the synthetic sequence, which is then carried through to the final malonate product. mdpi.com These enzymatic methods offer advantages in terms of high selectivity and mild reaction conditions. rsc.org

Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are chemical processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. wikipedia.org These reactions are highly efficient in terms of atom economy and their ability to rapidly build molecular complexity. wikipedia.orgub.edu Dimethyl 2-allyl-2-(2-nitrophenyl)malonate is an ideal substrate for designing cascade sequences due to its dual functionality.

The presence of the 2-nitrophenyl group allows for reductive cyclization cascades. The nitro group can be reduced in situ to a nitroso, hydroxylamino, or amino group, which can then react intramolecularly with the allyl moiety. For example, a common domino process involves the reduction of a nitro group to a nitroso group, which then participates in an intramolecular ene reaction with the adjacent alkene. researchgate.net This is followed by a final reduction of the resulting N-OH group to yield a saturated N-heterocycle. Such a sequence starting from Dimethyl 2-allyl-2-(2-nitrophenyl)malonate could lead to the formation of complex heterocyclic scaffolds like tetrahydroquinolines. researchgate.net

Furthermore, the allyl group can be utilized in palladium-catalyzed cascade reactions. researchgate.net The initial interaction with a Pd(0) catalyst generates a π-allyl palladium intermediate. This reactive species can then undergo a series of subsequent transformations, such as intramolecular cyclizations or couplings, before the catalyst is regenerated, leading to the formation of polycyclic systems. researchgate.net

Building Block Utility in Multi-Component Reactions

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. mdpi.comnih.gov MCRs are highly convergent and are powerful tools for creating libraries of complex molecules. mdpi.com

Dialkyl malonates are frequently used as the nucleophilic component in MCRs. nih.gov Dimethyl 2-allyl-2-(2-nitrophenyl)malonate, with its activated methylene (B1212753) protons (prior to allylation), can act as a potent C-nucleophile. In a potential MCR, it could react with an aldehyde and another component, such as an acrylate, in a phosphine-catalyzed sequence. nih.gov Such a reaction could proceed via a Morita-Baylis-Hillman reaction followed by a Michael addition of the malonate. nih.gov The allyl and nitrophenyl groups would be carried through the reaction, providing handles for further synthetic diversification in the final complex product. The versatility of the malonate scaffold makes it a valuable building block for generating structural diversity and complexity in a single, efficient step. ontosight.ai

Spectroscopic and Chromatographic Techniques for Characterization in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of Dimethyl 2-allyl-2-(2-nitrophenyl)malonate by providing information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR).

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration values of the signals provide a detailed map of the proton framework. The aromatic protons of the 2-nitrophenyl group are expected to appear in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro group. The allyl group protons would present characteristic signals: the internal methine proton appearing as a multiplet around 5.7-5.9 ppm, and the terminal vinyl protons resonating as distinct multiplets between 5.0 and 5.3 ppm. The methylene (B1212753) protons of the allyl group, adjacent to the quaternary carbon, would likely appear as a doublet around 2.8-3.0 ppm. The two equivalent methyl groups of the dimethyl ester functionality would give rise to a sharp singlet in the upfield region, typically around 3.7 ppm.

¹³C NMR spectroscopy complements the proton data by providing the number of distinct carbon environments. The carbonyl carbons of the ester groups are expected to have chemical shifts in the range of 168-172 ppm. The quaternary carbon atom to which the allyl and nitrophenyl groups are attached would appear around 55-65 ppm. The carbons of the 2-nitrophenyl group would show signals in the aromatic region (120-150 ppm), with the carbon bearing the nitro group being significantly deshielded. The allyl group carbons would resonate at approximately 132 ppm (methine) and 118 ppm (terminal methylene), with the methylene carbon attached to the malonate core appearing around 40 ppm. The methyl carbons of the ester groups would be observed in the upfield region, around 52-54 ppm.

Table 1: Predicted ¹H NMR Data for Dimethyl 2-allyl-2-(2-nitrophenyl)malonate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-8.5 | Multiplet | 4H | Aromatic protons (2-nitrophenyl) |

| ~5.7-5.9 | Multiplet | 1H | Allyl -CH= |

| ~5.0-5.3 | Multiplet | 2H | Allyl =CH₂ |

| ~2.8-3.0 | Doublet | 2H | Allyl -CH₂- |

| ~3.7 | Singlet | 6H | Ester -OCH₃ |

Table 2: Predicted ¹³C NMR Data for Dimethyl 2-allyl-2-(2-nitrophenyl)malonate

| Chemical Shift (δ, ppm) | Assignment |

| ~168-172 | Ester C=O |

| ~120-150 | Aromatic carbons (2-nitrophenyl) |

| ~132 | Allyl -CH= |

| ~118 | Allyl =CH₂ |

| ~55-65 | Quaternary C |

| ~52-54 | Ester -OCH₃ |

| ~40 | Allyl -CH₂- |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For Dimethyl 2-allyl-2-(2-nitrophenyl)malonate, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed.

The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern in EI-MS can provide valuable structural insights. Common fragmentation pathways for malonic esters include the loss of an alkoxy group (-OCH₃) or an entire ester group (-COOCH₃). The presence of the nitroaromatic and allyl moieties would lead to characteristic fragments. For instance, the loss of the allyl group (C₃H₅) or the nitrophenyl group (C₆H₄NO₂) would result in significant fragment ions. The fragmentation of the nitro group itself, such as the loss of NO or NO₂, is also a common pathway for nitroaromatic compounds.

Table 3: Predicted Key Mass Spectrometry Fragments for Dimethyl 2-allyl-2-(2-nitrophenyl)malonate

| m/z | Possible Fragment |

| [M]⁺ | Molecular Ion |

| [M - OCH₃]⁺ | Loss of a methoxy (B1213986) group |

| [M - COOCH₃]⁺ | Loss of a carbomethoxy group |

| [M - C₃H₅]⁺ | Loss of the allyl group |

| [M - C₆H₄NO₂]⁺ | Loss of the 2-nitrophenyl group |

| [M - NO₂]⁺ | Loss of the nitro group |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of Dimethyl 2-allyl-2-(2-nitrophenyl)malonate is expected to show characteristic absorption bands. A strong absorption band around 1730-1750 cm⁻¹ would be indicative of the C=O stretching of the ester groups. The presence of the nitro group would be confirmed by two strong absorption bands, one for the asymmetric stretching around 1520-1560 cm⁻¹ and another for the symmetric stretching around 1340-1380 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the allyl and methyl groups would be observed just below 3000 cm⁻¹. The C=C stretching of the allyl group and the aromatic ring would be found in the 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The 2-nitrophenyl group in Dimethyl 2-allyl-2-(2-nitrophenyl)malonate acts as a strong chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), is expected to exhibit strong absorption bands in the UV region, characteristic of π → π* and n → π* transitions of the aromatic nitro compound.

Table 4: Predicted IR Absorption Bands for Dimethyl 2-allyl-2-(2-nitrophenyl)malonate

| Wavenumber (cm⁻¹) | Functional Group |

| > 3000 | Aromatic C-H stretch |

| < 3000 | Aliphatic C-H stretch |

| 1730-1750 | Ester C=O stretch |

| 1600-1680 | Alkene C=C stretch (allyl) |

| 1450-1600 | Aromatic C=C stretch |

| 1520-1560 | Asymmetric NO₂ stretch |

| 1340-1380 | Symmetric NO₂ stretch |

Chromatographic Purification and Analytical Methods (e.g., HPLC, TLC)

Chromatographic techniques are essential for the purification and purity assessment of Dimethyl 2-allyl-2-(2-nitrophenyl)malonate.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. A suitable mobile phase, likely a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, would be used with a silica (B1680970) gel plate. The compound's retention factor (Rf) value would be characteristic under specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of the compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), would be appropriate for this moderately polar compound. A gradient elution may be necessary to achieve optimal separation from any impurities. Detection is typically carried out using a UV detector, set at a wavelength where the nitrophenyl chromophore exhibits strong absorbance. The retention time and peak purity can be used to confirm the identity and assess the purity of the compound.

Table 5: Illustrative Chromatographic Conditions for Dimethyl 2-allyl-2-(2-nitrophenyl)malonate

| Technique | Stationary Phase | Mobile Phase (Illustrative) | Detection |

| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | UV light (254 nm) |

| HPLC | C18 column | Acetonitrile:Water gradient | UV detector (e.g., at 254 nm) |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for dimethyl 2-allyl-2-(2-nitrophenyl)malonate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, diethyl analogs (e.g., diethyl 2-(aminomethylene)malonate) are synthesized by reacting amines with malonate esters under reflux in solvents like 1,2-dichloroethane or toluene, often with catalysts like N,N-diisopropylethylamine. Yields (~50%) depend on temperature (70–100°C), solvent polarity, and stoichiometric ratios of reactants . For nitrophenyl derivatives, halogenated intermediates (e.g., 2-chloro-5-fluoro-4-nitrophenyl precursors) may be used, followed by esterification .

Q. How can structural characterization of dimethyl 2-allyl-2-(2-nitrophenyl)malonate be performed to resolve ambiguities in bond lengths and stereochemistry?

- Methodological Answer : X-ray crystallography is critical for resolving bond-length discrepancies (e.g., C–N vs. C=C in push-pull alkenes). For substituted malonates, compare experimental data with computational models (DFT calculations). NMR spectroscopy (1H/13C) and IR can validate functional groups, while mass spectrometry confirms molecular weight. Discrepancies in crystallographic data (e.g., bond angles) may arise from steric effects of the nitro and allyl groups .

Q. What are the key hazards and safety protocols for handling this compound in laboratory settings?

- Methodological Answer : The nitro group introduces toxicity (H302: harmful if swallowed) and irritancy (H315/H319: skin/eye irritation). Use PPE (gloves, goggles), work in a fume hood, and avoid open flames (P210). First-aid measures include rinsing eyes with water (P305+P351+P338) and providing fresh air if inhaled. Storage should comply with GHS guidelines for oxidizers .

Advanced Research Questions

Q. How do electronic effects of the 2-nitrophenyl and allyl groups influence the reactivity of this malonate in cycloaddition or nucleophilic substitution reactions?

- Methodological Answer : The nitro group is electron-withdrawing, polarizing the malonate core and enhancing electrophilicity at the carbonyl carbons. The allyl group introduces π-electron density, enabling Diels-Alder or Michael addition reactions. Kinetic studies (e.g., varying substituents on the phenyl ring) can quantify these effects. Computational modeling (e.g., Fukui indices) predicts reactive sites .

Q. What experimental design strategies are effective for optimizing catalytic asymmetric synthesis of this compound?

- Methodological Answer : Use factorial design to test variables: catalyst type (e.g., chiral Lewis acids), solvent polarity, and temperature. For example, a 2^3 design could evaluate Pd-catalyzed allylation vs. organocatalytic methods. Response surface methodology (RSM) refines optimal conditions. Monitor enantiomeric excess (ee) via chiral HPLC .

Q. How can computational tools (e.g., COMSOL Multiphysics or DFT) model the compound’s behavior in multi-step syntheses or polymer applications?

- Methodological Answer : DFT calculates transition states for esterification or nitro-group reductions. COMSOL simulates mass transfer in continuous-flow reactors for scaling up synthesis. Machine learning (e.g., neural networks) predicts side reactions by training on datasets of analogous malonate reactions .

Q. How should researchers address contradictions in reported spectroscopic data for nitrophenyl-substituted malonates?

- Methodological Answer : Cross-validate NMR shifts using deuterated solvents (CDCl3 vs. DMSO-d6) and calibrate instruments with internal standards. For conflicting crystallographic data, re-determine structures at low temperature (100 K) to reduce thermal motion artifacts. Compare with malonate analogs (e.g., dimethyl 2-(quinolin-methylene)malonate) to identify systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.